molecular formula C31H56N4O16 B3118295 Azido-PEG12-NHS ester CAS No. 2363756-50-5

Azido-PEG12-NHS ester

Cat. No.: B3118295
CAS No.: 2363756-50-5
M. Wt: 740.8
InChI Key: JSNJRDFOCXNHTB-UHFFFAOYSA-N
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Description

Azido-PEG12-NHS ester is a heterobifunctional polyethylene glycol (PEG) linker containing an azide (-N₃) group and an N-hydroxysuccinimide (NHS) ester. The azide enables bioorthogonal "click chemistry" reactions (e.g., with DBCO or alkynes), while the NHS ester reacts with primary amines (-NH₂) on proteins, peptides, or amine-modified molecules . This compound is widely used in bioconjugation, antibody-drug conjugates (ADCs), PROTAC synthesis, and surface modifications (e.g., parylene-coated grafts) .

Key properties:

  • PEG Length: 12 ethylene oxide units (~48.4 Å), providing flexibility and reduced steric hindrance .
  • Molecular Weight: ~685.75 g/mol (varies by supplier; see discrepancies in CAS numbers) .
  • Purity: ≥95–98% (research grade) .
  • Applications: Antibody PEGylation , nanoparticle functionalization , and biomaterial coatings .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h1-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNJRDFOCXNHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56N4O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108750-59-9
Record name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG12-NHS ester involves the reaction of polyethylene glycol with azide and N-hydroxysuccinimide ester groups. The reaction typically occurs in organic solvents such as dimethyl sulfoxide or dimethylformamide. The N-hydroxysuccinimide ester moiety readily hydrolyzes and becomes non-reactive; therefore, it is crucial to weigh and dissolve only a small amount of the reagent at a time and avoid preparing stock solutions for storage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Azido-PEG12-NHS ester is characterized by:

  • Azide Group (-N3): Enables click chemistry reactions, allowing for the formation of stable triazole linkages with alkyne-containing molecules.
  • NHS Ester: Reacts with primary amines (-NH2) on proteins, peptides, and oligonucleotides, facilitating the introduction of the azide tag onto biomolecules.

The compound's hydrophilic nature enhances solubility and reduces immunogenicity, making it suitable for biological applications. The resulting conjugates often exhibit improved stability and prolonged circulation times in vivo, which are critical for therapeutic efficacy.

Drug Delivery Systems

This compound is extensively utilized in developing targeted drug delivery systems. By conjugating therapeutic agents to biomolecules via click chemistry, researchers can achieve:

  • Selective Targeting: The ability to direct drugs specifically to diseased tissues or cells.
  • Reduced Side Effects: Enhanced targeting minimizes the impact on healthy tissues compared to conventional therapies.

Bioconjugation Strategies

The compound plays a crucial role in bioconjugation techniques, allowing for the attachment of various functional groups to biomolecules. This includes:

  • Labeling Proteins: this compound can label proteins for tracking and imaging studies.
  • Functionalization of Oligonucleotides: It facilitates the modification of nucleic acids for applications in gene therapy and diagnostics.

Diagnostic Imaging

In diagnostic applications, this compound is used to improve imaging agents' specificity and sensitivity. The azide group can be functionalized with imaging probes that selectively bind to target cells or tissues.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Targeted Drug Delivery

A study demonstrated that conjugating anticancer drugs with Azido-PEG12-NHS resulted in enhanced tumor targeting and reduced systemic toxicity in murine models. The azide group enabled efficient coupling with tumor-targeting antibodies .

Case Study 2: Imaging Applications

Research involving the use of this compound as a linker for fluorescent probes showed significant improvements in imaging resolution when targeting specific cellular markers. The stable triazole linkage formed through click chemistry provided robust labeling without compromising probe activity .

Mechanism of Action

The mechanism of action of Azido-PEG12-NHS ester involves two primary pathways:

    Azide Group: The azide group reacts with alkyne groups via click chemistry to form stable triazole linkages.

    N-hydroxysuccinimide Ester Group: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.

Comparison with Similar Compounds

Variation by PEG Chain Length

Azido-PEG12-NHS ester is part of a broader family of azide-NHS PEG linkers. Key differences arise from PEG chain length, which impacts solubility, spacing, and steric effects:

Compound PEG Units Molecular Weight (g/mol) CAS Number Key Applications References
Azido-PEG3-NHS ester 3 ~388.37 944251-24-5 Short-range conjugations, small molecules
Azido-PEG4-NHS ester 4 ~457.35 1353012-00-6 Oligonucleotide labeling
Azido-PEG8-NHS ester 8 ~564.58 1204834-00-3 Intermediate spacing, in vivo studies
This compound 12 685.75 2363756-50-5† Antibody-drug conjugates, biomaterials

† CAS numbers vary across suppliers: 1610796-02-5 , 1108750-59-9 . Discrepancies may reflect structural variants or supplier-specific nomenclature.

Functional Implications :

  • Shorter PEGs (PEG3–PEG8) : Ideal for applications requiring minimal spacing, such as small-molecule labeling or intracellular delivery .
  • Longer PEGs (PEG12): Preferred for reducing immunogenicity in antibody therapies and enhancing solubility in hydrophobic drug conjugates .

Comparison with Non-Azide NHS-PEG Linkers

This compound can be contrasted with NHS-PEG linkers bearing different functional groups:

Compound Functional Group Key Features Applications References
Biotin-PEG12-NHS ester Biotin Streptavidin/avidin binding Affinity chromatography, diagnostics
Amino-PEG12-acid Amine & carboxyl Amine-carboxyl crosslinking PROTACs, hydrogel formation
DSPE-PEG12-NHS ester Lipid anchor Membrane integration Liposome functionalization

Advantages of this compound :

  • Combines amine-targeting (NHS) and click chemistry (azide) for sequential conjugations (e.g., surface modification followed by drug attachment) .
  • Superior to DSPE-PEG12-NHS ester in non-liposomal applications due to absence of lipid interference .

Biological Activity

Azido-PEG12-NHS ester is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. This article delves into its biological activity, mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features an azide functional group (-N₃) linked to a polyethylene glycol (PEG) chain through an N-hydroxysuccinimide (NHS) ester. The unique structure imparts several advantageous properties:

  • Hydrophilicity : The PEG spacer enhances solubility in aqueous media, making it suitable for biological applications.
  • Reactivity : The azide group allows for click chemistry reactions, facilitating the conjugation of biomolecules.
  • Stability : The NHS ester reacts efficiently with primary amines, forming stable amide bonds with biomolecules such as proteins and peptides.

The molecular formula of this compound is C₃₁H₅₆N₄O₁₆, with a molecular weight of approximately 740.8 g/mol .

The primary biological activity of this compound is its ability to form conjugates with biomolecules. This process involves two main reactions:

  • NHS Ester Reaction : The NHS ester reacts with primary amines on proteins or other biomolecules, introducing an azide tag.
  • Click Chemistry : The azide group can undergo click reactions with alkyne-containing molecules, forming stable triazole linkages.

This dual functionality allows researchers to attach various probes, drugs, or other functional moieties to biomolecules, enhancing their therapeutic efficacy and reducing side effects associated with traditional therapies .

Applications

This compound has a broad range of applications in chemical biology and materials science:

  • Drug Delivery Systems : It facilitates the targeted delivery of therapeutic agents to specific tissues or cells.
  • Diagnostic Imaging : The compound can be used to label imaging agents for enhanced visualization in biological systems.
  • Bioconjugation : It serves as a crosslinker for attaching biomolecules in various research and therapeutic contexts.

Comparison of Related Compounds

Compound NameFunctional GroupsUnique Features
Azido-PEG8-PFP esterAzide, PFP esterShorter PEG chain; used for rapid reactions
Azido-PEG4-NHS esterAzide, NHS esterShorter chain; suitable for smaller biomolecules
Biotin-PEG-NHS esterBiotin, NHS esterEnhances targeting via avidin-biotin interactions
Maleimide-PEG-NHS esterMaleimide, NHS esterUseful in protein labeling through thiol-reactive coupling

This compound stands out due to its longer PEG chain length, which improves solubility and reduces immunogenicity compared to shorter PEG variants .

Research Findings and Case Studies

Research studies have highlighted the effectiveness of this compound in various applications:

  • Therapeutic Efficacy : Studies show that conjugates formed using this compound exhibit improved stability and prolonged circulation times in vivo. This is particularly beneficial in reducing side effects associated with conventional therapies .
  • Bioconjugation Efficiency : Interaction studies demonstrate high conjugation efficiency when this compound is linked to different biomolecules. These studies often assess stability and functionality post-conjugation .
  • Click Chemistry Applications : Research has explored the versatility of this compound in click chemistry reactions, showcasing its potential for creating complex biomolecular constructs for therapeutic use .

Q & A

Q. How do you mitigate hydrolysis-induced instability of this compound?

  • Answer:
  • Storage: Aliquot the reagent and store at -20°C under argon to limit moisture exposure .
  • Reaction Speed: Pre-warm buffers to 4°C and minimize reagent thawing cycles .
  • Stability Assays: Monitor NHS ester integrity via HPLC or Ellman’s assay for free thiols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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